molecular formula C13H22N2O4S B6771014 Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone

Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B6771014
M. Wt: 302.39 g/mol
InChI Key: BONMFPOYNSTTRY-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone is a synthetic organic compound that features a cyclopropyl group, an oxolan-3-ylsulfonyl group, and a 1,4-diazepan-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the oxolan-3-ylsulfonyl and diazepan-1-yl groups. Common synthetic routes may involve:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Incorporation of the Oxolan-3-ylsulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Formation of the 1,4-Diazepan-1-yl Group: This can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity to target proteins. The oxolan-3-ylsulfonyl group may participate in hydrogen bonding and electrostatic interactions, while the diazepan-1-yl group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[4-(isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
  • Cyclopropyl-[4-(pyridin-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone

Uniqueness

Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone is unique due to the presence of the oxolan-3-ylsulfonyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity.

Properties

IUPAC Name

cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S/c16-13(11-2-3-11)14-5-1-6-15(8-7-14)20(17,18)12-4-9-19-10-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONMFPOYNSTTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CCOC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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